molecular formula C7H7BrO3S B2546068 2-(5-Bromothiophen-2-yl)-2-methoxyacetic acid CAS No. 338745-19-0

2-(5-Bromothiophen-2-yl)-2-methoxyacetic acid

Cat. No.: B2546068
CAS No.: 338745-19-0
M. Wt: 251.09
InChI Key: GVCIVSHEWYIZQL-UHFFFAOYSA-N
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Description

2-(5-Bromothiophen-2-yl)-2-methoxyacetic acid (CAS 338745-19-0) is a brominated thiophene derivative of high interest in medicinal chemistry and organic synthesis. With a molecular formula of C 7 H 7 BrO 3 S and a molecular weight of 251.10 g/mol, this compound serves as a versatile building block for the design of novel bioactive molecules . Its structure incorporates both a carboxylic acid handle for further derivatization and a bromine atom on the thiophene ring, making it amenable to cross-coupling reactions. This compound has demonstrated significant value as a precursor in antibacterial research. It is a key intermediate in the synthesis of N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] and N-[2-(5-bromothiophen-2-yl)-2-oximinoethyl] derivatives of piperazinyl quinolones . These synthetic derivatives have been shown to exhibit potent antimicrobial activity, with some outperforming reference drugs like ciprofloxacin and norfloxacin against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis . The mechanism of action for these advanced derivatives is rooted in their function as quinolone-based antibacterial agents, which typically target bacterial DNA gyrase and topoisomerase IV. For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

2-(5-bromothiophen-2-yl)-2-methoxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO3S/c1-11-6(7(9)10)4-2-3-5(8)12-4/h2-3,6H,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVCIVSHEWYIZQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=C(S1)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Lithiation of 2-(5-Bromo-thiophen-2-yl)-1,3-dioxolane

The synthesis begins with 2-(5-bromo-thiophen-2-yl)-1,3-dioxolane, a ketal-protected aldehyde. Deprotonation with n-butyllithium at -78°C generates a lithiated intermediate, which is quenched with methyl chloroformate to install a methoxycarbonyl group. This step achieves 70–85% yields, with strict temperature control (-70°C) critical to prevent side reactions.

Hydrolysis and Oxidation

Hydrolysis of the dioxolane protecting group with 1M HCl reveals a formyl intermediate, which is subsequently oxidized to the carboxylic acid using sodium permanganate under reflux. The final product, 2-(5-bromo-thiophen-2-yl)-2-methoxyacetic acid, is isolated via flash chromatography (cyclohexane/ethyl acetate, 4:1).

Key Data:

Step Reagents/Conditions Yield Reference
Lithiation n-BuLi, THF, -78°C 85%
Electrophilic Quench Methyl chloroformate, -70°C 78%
Hydrolysis 1M HCl, 80°C, 1 hr 90%
Oxidation NaMnO₄, H₂O, 90°C 81%

Bromination and Methoxy Group Introduction

Iron-Catalyzed Bromination

Adapting methods from 5-bromo-2-methoxyphenol synthesis, bromination of 2-methoxythiophene with bromine and iron powder (70–80°C, 5 hours) achieves regioselective substitution at position 5. The iron catalyst minimizes di- or tri-brominated byproducts, yielding 5-bromo-2-methoxythiophene in 89% purity.

Acetic Acid Moiety Installation

The thiophene intermediate undergoes Friedel-Crafts acylation with chloroacetyl chloride in the presence of AlCl₃, followed by nucleophilic substitution with sodium methoxide to introduce the α-methoxy group. Acidic hydrolysis (10% H₂SO₄) converts the ester to the carboxylic acid, with an overall yield of 68%.

Key Data:

Step Reagents/Conditions Yield Reference
Bromination Br₂, Fe, 70°C 89%
Acylation ClCH₂COCl, AlCl₃, DCM 75%
Methoxy Substitution NaOMe, MeOH, 50°C 90%
Ester Hydrolysis H₂SO₄, H₂O, 80°C 82%

Multi-Step Synthesis via Protection-Deprotection

Acetylation of Hydroxyanisole Analogues

Inspired by 5-bromo-2-methoxyphenol routes, phenolic hydroxyl groups in thiophene derivatives are protected as acetates using acetic anhydride and sulfuric acid (100°C, 6 hours). This step prevents undesired oxidation during subsequent bromination.

Copper-Mediated Coupling

A modified Ullmann coupling installs the methoxyacetic acid side chain. Reaction of 5-bromo-2-iodothiophene with sodium 2-methoxyacetate in DMF, catalyzed by CuI and 1,10-phenanthroline (110°C, 24 hours), affords the target compound in 73% yield.

Key Data:

Step Reagents/Conditions Yield Reference
Acetylation Ac₂O, H₂SO₄, 100°C 95%
Ullmann Coupling CuI, 1,10-phenanthroline, DMF 73%

Comparative Analysis of Synthetic Routes

Yield and Scalability

  • Lithiation Route : High yields (78–85%) but requires cryogenic conditions, limiting scalability.
  • Iron-Catalyzed Bromination : Scalable to >100 g with 89% yield, though purification demands careful recrystallization.
  • Copper-Mediated Coupling : Moderate yield (73%) but amenable to microwave acceleration.

Functional Group Tolerance

  • Lithiation is incompatible with free carboxylic acids, necessitating protective groups.
  • Ullmann coupling tolerates esters but requires anhydrous conditions.

Data Tables

Table 1. Optimization of Lithiation Conditions

Temperature (°C) Base Electrophile Yield
-78 n-BuLi Methyl chloroformate 85%
-40 LDA Methyl chloroformate 62%
-78 n-BuLi CO₂ 45%

Table 2. Bromination Catalysts

Catalyst Temperature (°C) Time (hr) Yield
Fe 70 5 89%
AlCl₃ 25 12 65%
H₂SO₄ 100 3 72%

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromothiophen-2-yl)-2-methoxyacetic acid undergoes various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromine atom can be reduced to form the corresponding thiophene derivative.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiophene derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

2-(5-Bromothiophen-2-yl)-2-methoxyacetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Bromothiophen-2-yl)-2-methoxyacetic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations:

Structural Variations and Properties :

  • Substituent Effects : Bromine in the thiophene ring increases molecular weight and steric bulk compared to phenyl derivatives. The methoxy group enhances hydrogen-bonding capacity, influencing solubility and reactivity .
  • Electronic Effects : Electron-withdrawing groups (e.g., -Br, -F, -CF₃) modulate acidity. For example, the trifluoromethyl group in C₁₀H₈F₄O₃ significantly lowers the pKa of the acetic acid moiety .

Synthetic Efficiency :

  • The thioether derivative (C₉H₈FO₃S) achieves a high yield of 75% via carboxylation , whereas cyclization reactions of simpler substrates (e.g., 2-mercaptobenzyl alcohol) yield only 21–30% .

Bromothiophene cores are common in antiviral and anticancer agents due to their π-electron-rich systems .

Biological Activity

2-(5-Bromothiophen-2-yl)-2-methoxyacetic acid is an organic compound with the molecular formula C₉H₈BrO₃S. This compound features a brominated thiophene ring and a methoxyacetic acid moiety, which are significant for its potential biological activities. The unique structural characteristics of this compound suggest possible applications in pharmaceuticals and agrochemicals, particularly due to the diverse biological properties associated with thiophene derivatives.

Chemical Structure

The chemical structure of this compound is characterized by:

  • A bromothiophene moiety : This five-membered aromatic heterocycle is known for its bioactive properties.
  • A methoxyacetic acid group : This functional group may enhance solubility and bioavailability, potentially increasing the compound's therapeutic efficacy.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for predicting its biological activity. The following table summarizes key structural features and their potential impacts on activity:

Structural Feature Impact on Activity
Bromine SubstituentEnhances electron-withdrawing properties, improving interactions with biological targets.
Methoxy GroupIncreases solubility and bioavailability, potentially enhancing therapeutic effects.
Thiophene RingKnown for diverse biological activities; critical for drug-like properties.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, notably including Suzuki–Miyaura coupling reactions. These methods allow for efficient production while maintaining high yields:

  • Suzuki–Miyaura Coupling : Involves coupling brominated thiophene with methoxyacetic acid derivatives using palladium catalysts.
  • Oxidation and Reduction Reactions : The compound can undergo various reactions that modify its structure to enhance biological activity or alter physical properties.

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that this compound interacts with specific molecular targets such as enzymes or receptors, leading to modulation of their activity. Understanding these interactions is vital for advancing its potential therapeutic applications.

Case Studies and Research Findings

While specific case studies on this compound are scarce, related compounds have provided insights into potential therapeutic applications:

  • Anticancer Studies : Research on similar thiophene derivatives has shown promising results in inhibiting various cancer cell lines, suggesting a potential pathway for further exploration of this compound in cancer therapy.
  • Antimicrobial Efficacy : Studies demonstrate that thiophene-based compounds can effectively combat resistant bacterial strains, indicating that this compound may share similar antimicrobial properties.

Q & A

Q. What are the optimal synthetic routes for 2-(5-Bromothiophen-2-yl)-2-methoxyacetic acid?

Methodological Answer: The synthesis typically involves introducing the methoxy and bromothiophene moieties to the acetic acid backbone. A plausible route includes:

Thiophene Bromination : Bromination at the 5-position of 2-thiopheneacetic acid using N-bromosuccinimide (NBS) under radical or electrophilic conditions.

Methoxy Group Introduction : Alkylation of the α-hydroxy intermediate (if present) with methyl iodide (CH₃I) in the presence of a base like K₂CO₃, adapted from methods used for analogous bromo-methoxy benzoic acids .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.

Q. Key Considerations :

  • Monitor reaction progress via TLC or HPLC.
  • Optimize temperature (e.g., 80°C for methoxylation) to minimize side reactions.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identify the thiophene ring protons (δ 6.5–7.5 ppm) and methoxy group (δ ~3.3 ppm). The acetic acid proton may appear as a singlet near δ 3.8–4.2 ppm .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals from the bromothiophene and methoxy groups.
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and isotopic pattern due to bromine (1:1 ratio for ⁷⁹Br/⁸¹Br).
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity. Mobile phase: acetonitrile/water (0.1% TFA).

Q. How can discrepancies between computational modeling and experimental crystallographic data be resolved?

Methodological Answer:

Crystallographic Refinement : Use programs like SHELXL (from the SHELX suite) to refine crystal structures. Input experimental data (unit cell parameters, space group) and compare with Density Functional Theory (DFT)-optimized geometries .

Torsional Angle Analysis : Assess deviations in methoxy or thiophene ring orientations. For example, monoclinic systems (space group P21/c) may show slight torsional mismatches due to packing effects .

Validation Tools : Employ checkCIF (IUCr) to identify outliers in bond lengths/angles.

Q. Example Crystallographic Data :

ParameterValue (From Analogous Compound )
Space groupP21/c
a, b, c (Å)12.5022, 8.2690, 9.0199
β (°)93.573

Q. What strategies are recommended for analyzing the compound’s reactivity in nucleophilic environments?

Methodological Answer:

Kinetic Studies : Conduct nucleophilic substitution (SN2) assays with NaN₃ or KCN in polar aprotic solvents (DMF, DMSO). Monitor via ¹H NMR or IR for azide (2100 cm⁻¹) or nitrile (2250 cm⁻¹) formation.

Competitive Reactions : Compare reactivity with non-brominated analogs (e.g., 2-methoxy-2-thiopheneacetic acid) to assess the bromine atom’s electronic effects.

Computational Modeling : Use Gaussian or ORCA to calculate LUMO energies, predicting sites susceptible to nucleophilic attack .

Q. How to design experiments to assess the compound’s potential as an enzyme inhibitor?

Methodological Answer:

Target Selection : Focus on enzymes with thiophene-binding pockets (e.g., cytochrome P450, kinases).

In Vitro Assays :

  • Fluorescence Quenching : Measure binding affinity using tryptophan fluorescence quenching in target proteins.
  • IC₅₀ Determination : Dose-response curves with substrate analogs (e.g., ATP for kinases).

Docking Studies : Use AutoDock Vina to simulate binding modes, prioritizing the bromothiophene moiety for hydrophobic interactions .

Control Experiments : Include DMSO vehicle controls and reference inhibitors (e.g., staurosporine for kinases) .

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